molecular formula C38H37N3O7 B034551 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine CAS No. 104579-03-5

5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine

Cat. No.: B034551
CAS No.: 104579-03-5
M. Wt: 647.7 g/mol
InChI Key: YWHPQMVQHSPNRU-LBFZIJHGSA-N
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Description

5’-O-Dimethoxytrityl-N4-benzoyl-5-methyl-2’-deoxycytidine (5’-O-DMT-N4-Bz-5-Me-dC) is a modified nucleoside used in the synthesis of deoxyribonucleic acid (DNA) or ribonucleic acid (RNA). This compound is particularly valuable in the field of nucleic acid chemistry due to its enhanced binding properties and increased duplex stabilization compared to unmethylated deoxycytidine .

Mechanism of Action

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-5-methyl-2’-deoxycytidine is the DNA molecule. This compound is a modified nucleoside, which is a building block of DNA. It is used in the synthesis of oligonucleotides, short DNA or RNA molecules .

Mode of Action

This compound interacts with its targets during the synthesis of oligonucleotides. It is incorporated into the growing oligonucleotide chain during the polymerization process. The 4,4’-Dimethoxytrityl (DMT) group at the 5’ position serves as a protecting group, which is removed during the synthesis process to allow the addition of the next nucleotide .

Biochemical Pathways

The compound is involved in the biochemical pathway of oligonucleotide synthesis. The DMT group acts as a protecting group that prevents unwanted reactions during the synthesis process. Once the DMT group is removed, the exposed hydroxyl group at the 5’ position can react with the phosphate group of the next nucleotide, extending the oligonucleotide chain .

Pharmacokinetics

As a synthetic compound used in laboratory settings, it is typically handled and disposed of according to safety protocols to minimize exposure .

Result of Action

The result of the action of 5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-5-methyl-2’-deoxycytidine is the successful synthesis of oligonucleotides. These oligonucleotides can be used for various purposes, including as primers for DNA sequencing or synthesis, as probes for detecting specific DNA or RNA sequences, and as therapeutic agents .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of oligonucleotide synthesis. Additionally, the compound should be stored under inert gas and in a cool environment to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-N4-Bz-5-Me-dC involves multiple steps, starting with the protection of the hydroxyl groups and the amino group of deoxycytidine. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the N4-amino group is protected with a benzoyl (Bz) group. The methylation at the 5-position of the cytosine ring is achieved using methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of 5’-O-DMT-N4-Bz-5-Me-dC follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is typically stored at 4°C and protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-N4-Bz-5-Me-dC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various protected and deprotected nucleosides, which are used in further synthesis of oligonucleotides and other nucleic acid derivatives .

Scientific Research Applications

5’-O-DMT-N4-Bz-5-Me-dC is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMT-N4-Bz-5-Me-dC is unique due to its specific combination of protective groups and methylation, which provides enhanced stability and binding properties compared to other modified nucleosides. Its versatility in various chemical reactions and applications makes it a valuable tool in nucleic acid research and development .

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H37N3O7/c1-25-23-41(37(44)40-35(25)39-36(43)26-10-6-4-7-11-26)34-22-32(42)33(48-34)24-47-38(27-12-8-5-9-13-27,28-14-18-30(45-2)19-15-28)29-16-20-31(46-3)21-17-29/h4-21,23,32-34,42H,22,24H2,1-3H3,(H,39,40,43,44)/t32-,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHPQMVQHSPNRU-LBFZIJHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143394
Record name N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104579-03-5
Record name N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104579-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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